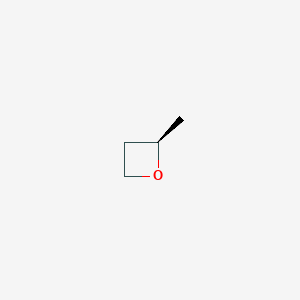
(R)-2-methyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-methyloxetane is a chiral compound with the molecular formula C₄H₈O. It is an oxetane derivative, characterized by a four-membered ring containing three carbon atoms and one oxygen atom. The ®-configuration indicates that the compound has a specific three-dimensional arrangement, making it optically active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyloxetane typically involves the enantioselective reduction of 2-methyloxetan-3-one. This can be achieved using chiral catalysts or reagents to ensure the desired ®-configuration. Common methods include:
Asymmetric Hydrogenation: Using chiral phosphine ligands and transition metal catalysts.
Enantioselective Reduction: Employing chiral boron or aluminum hydrides.
Industrial Production Methods
Industrial production of ®-2-methyloxetane may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation in the presence of chiral ligands is a preferred method due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-2-methyloxetane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted oxetane derivatives.
Scientific Research Applications
Chemistry
®-2-methyloxetane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology
In biological research, ®-2-methyloxetane derivatives are studied for their potential as enzyme inhibitors and bioactive compounds.
Medicine
The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry
In the industrial sector, ®-2-methyloxetane is utilized in the synthesis of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-methyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include enzyme inhibition or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-methyloxetane: The enantiomer of ®-2-methyloxetane, with opposite optical activity.
2-methyloxetan-3-one: A precursor in the synthesis of ®-2-methyloxetane.
2,2-dimethyloxetane: A structurally similar compound with different substituents.
Uniqueness
®-2-methyloxetane’s uniqueness lies in its chiral nature, which imparts specific optical activity and biological interactions. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C4H8O |
|---|---|
Molecular Weight |
72.11 g/mol |
IUPAC Name |
(2R)-2-methyloxetane |
InChI |
InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
FZIIBDOXPQOKBP-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1CCO1 |
Canonical SMILES |
CC1CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















